N-(5-chloro-2-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(5-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a valuable scaffold in drug design and development .
Preparation Methods
The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves multiple steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate carboxylic acid derivatives under specific conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the triazole or thiadiazine rings .
Scientific Research Applications
N-(5-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the development of new pharmaceuticals . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Additionally, it has applications in the industry as an enzyme inhibitor and antioxidant .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds and interact with different receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar compounds to N-(5-CHLORO-2-METHYLPHENYL)-3-ETHYL-6-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE include other triazolothiadiazines and triazole derivatives . These compounds share similar structural features and pharmacological activities. the unique substitution pattern on the triazole and thiadiazine rings of this compound provides distinct biological properties and enhances its potential as a drug candidate .
Properties
Molecular Formula |
C20H20ClN5OS |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN5OS/c1-3-16-23-24-20-26(16)25-17(13-7-5-4-6-8-13)18(28-20)19(27)22-15-11-14(21)10-9-12(15)2/h4-11,17-18,25H,3H2,1-2H3,(H,22,27) |
InChI Key |
SSPDIUXYRZQDLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=CC(=C3)Cl)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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